molecular formula C14H19BrO B8621235 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphth-1-ol

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphth-1-ol

Cat. No. B8621235
M. Wt: 283.20 g/mol
InChI Key: IITCAGWHYYLXBO-UHFFFAOYSA-N
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Patent
US07767650B2

Procedure details

60 g (347 mmol) of 3-bromophenol are dissolved in 600 mL of dichloromethane. This solution is added to a solution of 46 g (347 mmol) of aluminum chloride in 200 mL of dichloromethane. 127 g (694 mmol) of 2,5-dichloro-2,5-dimethylhexane are added in 10 g portions every 40 minutes. The medium is then stirred for 10 hours, after which it is poured onto ice and extracted with dichloromethane. The residue obtained is dissolved in ethyl ether and this organic phase is then washed with 1N sodium hydroxide solution, and then with water. The residue obtained is purified by chromatography (eluent:heptane and then 1/1 heptane/dichloromethane). A thick oil is obtained (67 g; yield=68%).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
127 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:14]([CH3:22])([CH2:16][CH2:17][C:18](Cl)([CH3:20])[CH3:19])[CH3:15]>ClCCl.C(OCC)C>[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[C:5]2[C:14]([CH3:22])([CH3:15])[CH2:16][CH2:17][C:18]([CH3:20])([CH3:19])[C:6]=2[CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
127 g
Type
reactant
Smiles
ClC(C)(CCC(C)(C)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The medium is then stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after which it is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
this organic phase is then washed with 1N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography (eluent
CUSTOM
Type
CUSTOM
Details
A thick oil is obtained (67 g; yield=68%)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
BrC=1C=C(C=2C(CCC(C2C1)(C)C)(C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.